Structural Distinction from Lead NOD2 Agonists in the Benzimidazole-Thiophene Class
The target compound features an N‑1 butyl chain on the benzimidazole and a methylene-linked thiophene-2-carboxamide. Structure-activity relationship (SAR) studies on closely related benzimidazole-thiophene carboxamides identified 4‑(2‑pentyl‑1H‑benzo[d]imidazol‑1‑yl)thiophene‑2‑carboxamide and 4‑(2‑hexyl‑1H‑benzo[d]imidazol‑1‑yl)thiophene‑2‑carboxamide as lead NOD2 agonists with significantly enhanced potency . This demonstrates that the length of the alkyl chain (pentyl/hexyl vs. the butyl group in CAS 850920-23-9) and the attachment point of the carboxamide (direct vs. methylene-linked) are critical determinants of functional activity. No corresponding NOD2 agonist activity data for the target compound's specific substitution pattern were found.
| Evidence Dimension | NOD2 agonism potency (as a function of N‑alkyl chain length and carboxamide connectivity) |
|---|---|
| Target Compound Data | No published quantitative data available for CAS 850920-23-9 |
| Comparator Or Baseline | Lead compound 4-(2-pentyl-1H-benzo[d]imidazol-1-yl)thiophene-2-carboxamide: significantly enhanced potency in NOD2 agonism assays (exact values not disclosed in the available abstract) |
| Quantified Difference | Cannot be calculated; target compound activity is unknown |
| Conditions | Murine macrophage cell line and human monocytic cell line assays as described in the patent summary |
Why This Matters
This highlights a definitive structural divergence from validated agonists, making CAS 850920-23-9 an unsuitable substitute for NOD2 agonist research without primary validation data.
